molecular formula C16H17NOS3 B5637107 5-butyryl-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione

5-butyryl-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione

Cat. No. B5637107
M. Wt: 335.5 g/mol
InChI Key: GIONJFZIWAJELO-UHFFFAOYSA-N
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Description

Introduction 5-Butyryl-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione is a derivative of 4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione. The compound belongs to a class of chemicals known for their heterocyclic structure, which exhibits various biological activities. The design and synthesis of this compound relate to its potential use in medicinal chemistry, particularly as protein kinase inhibitors.

Synthesis Analysis The synthesis of 5-butyryl-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione involves the creation of hybrid and chimeric derivatives through the condensation and modification of the 1,2-dithiolo[3,4-c]quinoline-1-thione scaffold. This process results in compounds with notable chemoprotective and antitumor activities, signifying the compound's relevance in drug discovery and development (Medvedeva & Shikhaliev, 2022).

Molecular Structure Analysis The molecular structure of this compound features a tricyclic fragment that is characteristic of 1,2-dithiolo[3,4-c]quinoline derivatives. The structure's complexity, including the butyryl and dimethyl groups, impacts its chemical behavior and interaction with biological targets. This structural complexity is essential for its biological activities, particularly its interaction with protein kinases.

Chemical Reactions and Properties The chemical reactions of 5-butyryl-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione include its involvement in 1,3-dipolar cycloaddition reactions. These reactions illustrate the compound's reactivity and its potential to form various derivatives, which could be utilized in further chemical modifications and drug development efforts (Shikhaliev et al., 1999).

Physical Properties Analysis The physical properties, such as solubility, melting point, and crystalline structure, influence the compound's usability in pharmaceutical formulations. Although specific data on this derivative are not directly provided, typically, these properties are crucial in determining the compound's stability, solubility, and overall formulation strategy.

Chemical Properties Analysis The chemical properties, including reactivity with different chemical agents and stability under various conditions, are vital for understanding the compound's potential as a medicinal agent. The reactivity in 1,3-dipolar cycloaddition reactions suggests a versatile chemistry that could be exploited to develop new therapeutic agents with enhanced efficacy and selectivity (Shikhaliev et al., 1999).

properties

IUPAC Name

1-(4,4-dimethyl-1-sulfanylidenedithiolo[3,4-c]quinolin-5-yl)butan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NOS3/c1-4-7-12(18)17-11-9-6-5-8-10(11)13-14(16(17,2)3)20-21-15(13)19/h5-6,8-9H,4,7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIONJFZIWAJELO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)N1C2=CC=CC=C2C3=C(C1(C)C)SSC3=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NOS3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)butan-1-one

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